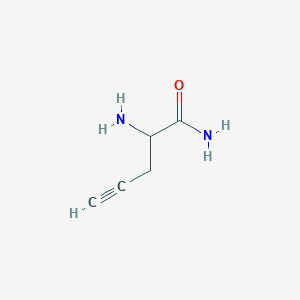

2-Aminopent-4-ynamide

Beschreibung

Significance of the Ynamide Functional Group in Organic Synthesis

Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an alkynyl group, with the nitrogen also bearing an electron-withdrawing group. This structural arrangement confers a unique and highly valuable reactivity profile. The presence of the electron-withdrawing group modulates the electron-donating capacity of the nitrogen atom, making ynamides more stable and easier to handle than their ynamine counterparts, which lack this feature. nih.govnih.gov This enhanced stability does not render them unreactive; instead, it provides a fine balance that allows for a wide range of controlled chemical transformations. acs.org

The ynamide functional group is a versatile building block in organic synthesis, prized for its ability to participate in a diverse array of reactions. These include cycloadditions, transition-metal-catalyzed cross-coupling reactions, and reactions with various electrophiles and nucleophiles. nih.govrsc.org The polarized nature of the carbon-carbon triple bond in ynamides, with the α-carbon being electrophilic and the β-carbon being nucleophilic, is key to their diverse reactivity. This has enabled the synthesis of a multitude of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. rsc.org

Overview of the Chemical Structure and Unique Reactivity Features

2-Aminopent-4-ynamide possesses a distinct molecular architecture that dictates its chemical behavior. The structure features a terminal alkyne, a stereocenter at the α-carbon bearing an amino group, and a primary amide. The presence of the terminal alkyne is significant, as it provides a reactive site for a variety of transformations, including coupling reactions and cycloadditions.

The primary amide and the amino group at the α-position introduce additional functionality and potential for hydrogen bonding, which can influence the molecule's conformation and reactivity. The inherent polarity of the ynamide functional group, with the nitrogen atom polarizing the triple bond, is a key feature that governs its reactions. This polarization makes the internal alkyne carbon (C3) electrophilic and the terminal alkyne carbon (C4) and the adjacent methylene (B1212753) group (C2) susceptible to various transformations.

Scope and Research Focus of the Outline

This article will provide a detailed examination of this compound, focusing exclusively on its chemical properties. The subsequent sections will present available data on this compound, including its physical and chemical properties. The expected reactivity of this compound will be discussed based on the established chemistry of terminal ynamides. The discussion will be strictly limited to the chemical aspects of the compound, without delving into biological activity or applications.

Chemical and Physical Properties of this compound

While extensive research specifically on this compound is not widely published, its basic properties can be cataloged. The compound is most commonly available as its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound hydrochloride

| Property | Value | Source |

| CAS Number | 375859-33-9 | bldpharm.com |

| Molecular Formula | C₅H₉ClN₂O | bldpharm.com |

| Molecular Weight | 148.59 g/mol | bldpharm.com |

| Canonical SMILES | C#CCC(C(=O)N)N.Cl | nih.gov |

| InChI Key | InChIKey=HXIILKXLBJXJQS-UHFFFAOYSA-N | nih.gov |

Anticipated Reactivity of this compound

The reactivity of this compound can be inferred from the well-established chemical behavior of terminal ynamides.

Cycloaddition Reactions

Terminal ynamides are known to participate in a variety of cycloaddition reactions, serving as versatile building blocks for the synthesis of cyclic structures. rsc.orgacs.org It is anticipated that this compound would readily undergo [2+2], [3+2], and [4+2] cycloadditions. For instance, in a [3+2] cycloaddition with azides, it would likely form a triazole ring, a common motif in medicinal chemistry. nih.gov The terminal alkyne functionality is a key reactive site for these transformations.

Reactions with Electrophiles

The nucleophilic character of the β-carbon of the ynamide triple bond makes it susceptible to attack by various electrophiles. Reactions with halogens, for example, would be expected to yield di- or mono-halogenated enamides. Furthermore, ynamides can react with a range of other electrophilic reagents, leading to the formation of more complex molecular structures. The presence of the α-amino group in this compound could also influence the regioselectivity of these reactions.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H8N2O |

|---|---|

Molekulargewicht |

112.13 g/mol |

IUPAC-Name |

2-aminopent-4-ynamide |

InChI |

InChI=1S/C5H8N2O/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H2,7,8) |

InChI-Schlüssel |

HTEIULCKLVWXAB-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCC(C(=O)N)N |

Herkunft des Produkts |

United States |

Reaction Mechanisms and Reactivity Profiles of 2 Aminopent 4 Ynamide and Analogous Ynamides

Hydrofunctionalization Reactions of Ynamides

Hydrofunctionalization represents a critical class of reactions for ynamides, allowing for the atom-economical addition of various H-nucleophiles across the triple bond to form multifunctional enamides. rsc.org These reactions can be catalyzed by a range of metals or proceed under metal-free conditions, often with high levels of regio- and stereoselectivity. rsc.org

The hydrocarboxylation of ynamides is a key transformation for introducing a carboxyl group. Computational studies have elucidated the mechanism, showing that the process is kinetically favorable and thermodynamically irreversible. nih.gov The reaction proceeds through the formation of a crucial reactive adduct, a low-lying intermediate that features geminal vinylic acyloxy and sulfonamide groups. nih.gov The subsequent aminolysis of this adduct by an amine is often catalyzed by the carboxylic acid substrate itself, which acts as a bifunctional catalyst, increasing the amine's nucleophilicity while activating the C(acyl)-O bond for cleavage. nih.gov

In a notable example, the nickel-catalyzed hydrocarboxylation of ynamides using carbon dioxide and water has been developed to produce α-amino-α,β-unsaturated esters. rsc.org This reaction exhibits unexpected regioselectivity, favoring α-carboxylation over the electronically preferred β-carboxylation. This selectivity is achieved through the synergistic effect of a zinc and magnesium bromide combination. rsc.org

Table 1: Regioselectivity in Nickel-Catalyzed Hydrocarboxylation of Ynamides

| Catalyst System | Reactants | Major Product | Reference |

|---|---|---|---|

| Ni(0) (stoichiometric) | Ynamide, CO₂ | β-carboxylated product | rsc.org |

Hydroamination of ynamides, particularly with anilines, serves as a powerful tool for constructing carbon-nitrogen bonds and is a cornerstone for the synthesis of nitrogen-containing heterocycles like indoles. acs.orgorganic-chemistry.org Gold(I) catalysts, such as the Gagosz catalyst ((PPh₃)AuNTf₂), have proven highly effective for the regioselective intermolecular hydroamination of ynamides. organic-chemistry.org The reaction proceeds under mild conditions, affording high yields of the corresponding enamines or N-arylimines. acs.orgorganic-chemistry.org

These hydroamination products are valuable intermediates for subsequent cyclization reactions. For instance, the palladium(0)-catalyzed ring-closing of enamines derived from 2-iodoanilines leads to the formation of 2,3-disubstituted indoles. organic-chemistry.org This strategy allows for the synthesis of the 3-amidoindole regioisomer, which can be accessed via the Larock indole (B1671886) synthesis. acs.org Furthermore, metal-free intramolecular hydroamination catalyzed by boranes like B(C₆F₅)₃ offers an alternative route to synthesize 2-substituted indoles from 2-alkynyl anilines in excellent yields. rsc.org

Table 2: Catalytic Systems for Indole Synthesis via Ynamide Hydroamination

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Au(I) (Gagosz catalyst) | Ynamide, Aniline (B41778) | N-Arylimines/Enamines | High regioselectivity, mild conditions | organic-chemistry.org |

| Au(I) followed by Pd(0) | Ynamide, 2-Iodoaniline | 2,3-Disubstituted Indoles | Two-step, high yield | organic-chemistry.orgresearchgate.net |

Ynamides can participate in elegant cascade reactions, such as the intramolecular hydroalkoxylation/Claisen rearrangement sequence. This transformation provides efficient access to valuable heterocyclic structures, notably medium-sized lactams. nih.govamericanelements.com Yttrium catalysts have been shown to be particularly effective in promoting this sequence. nih.govamericanelements.com The reaction is believed to proceed via the yttrium-catalyzed intramolecular addition of a hydroxyl group across the ynamide's triple bond, forming a cyclic vinyl ether intermediate. This intermediate then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic Claisen rearrangement to furnish the final lactam product. nih.govorganic-chemistry.org Control experiments have provided strong support for this proposed mechanistic pathway. nih.govamericanelements.com

A related intermolecular version catalyzed by gold(I) involves the reaction of alkynes with allylic alcohols. nih.gov This cascade reaction first forms an allyl vinyl ether through hydroalkoxylation, which then undergoes a Claisen rearrangement to yield γ,δ-unsaturated ketones in a single step. nih.gov

The addition of terminal alkynes (hydroalkynylation) or carboxylic acids (hydroacyloxylation) to ynamides provides direct routes to highly functionalized enamides.

Hydroalkynylation: Palladium-catalyzed reactions have been developed for the cross-addition of terminal alkynes to ynamides. These reactions can exhibit unusual trans-hydroalkynylation selectivity. nsf.gov A cooperative catalytic system comprising a palladium(0) complex, a Lewis acid (tris(pentafluorophenyl)borane), a copper co-catalyst, and an amine base has been shown to effectively catalyze the trans-selective hydroalkynylation of internal 1,3-enynes. nsf.gov The stereochemical outcome of the palladium-catalyzed hydroalkynylation of ynamides can also be controlled by the nature of the nitrogen substituent on the ynamide, allowing for a switch in stereoselectivity. rsc.org

Hydroacyloxylation: The palladium-catalyzed addition of carboxylic acids to ynamides is a highly regio- and stereoselective process that furnishes α-acyloxyenamides. rsc.orgrsc.org Using substoichiometric amounts of palladium(II) acetate, a diverse range of carboxylic acids can be added to aryl-substituted ynamides, typically yielding the addition product where the acyloxy group is positioned alpha to the nitrogen atom. rsc.org This method provides a significant advantage over older methods that used more toxic mercury salts and expands the scope of enol ester synthesis, which was previously challenging for internal alkynes. rsc.orgrsc.org

Table 3: Selected Metal-Catalyzed Hydrofunctionalizations of Ynamides

| Reaction | Catalyst | Nucleophile | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Hydroalkynylation | Pd(0)/Senphos, B(C₆F₅)₃, CuBr | Terminal Alkyne | trans-Ynenamide | trans-selective | nsf.gov |

| Hydroalkynylation | Palladium complex | Terminal Alkyne | Ynenamide | N-substituent dependent stereo-switch | rsc.org |

Cycloaddition Reactions Involving Ynamides

The unique electronic nature of ynamides makes them excellent partners in various cycloaddition reactions, enabling the rapid construction of carbo- and heterocyclic ring systems. acs.org

A notable advancement in ynamide chemistry is the development of metal-free [4+2] annulation reactions. A trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-catalyzed [4+2] annulation between ynamides and β-(2-aminophenyl)-α,β-ynones provides a facile and regiospecific route to 2-aminoquinolines. acs.orgnih.govacs.org This protocol is cost-effective and operates under mild conditions, accommodating a wide range of both aryl- and alkyl-terminated ynamides and producing the desired quinoline (B57606) frameworks in moderate to excellent yields. acs.orgresearchgate.net The reaction represents a significant improvement over previously reported transition-metal-catalyzed methods, particularly in its ability to synthesize 3-alkyl-substituted 2-aminoquinolines. acs.org The scope of this transformation has been extended to the reaction of ynamides with 2-aminoarylnitriles, catalyzed by a TMSOTf/TfOH system, to construct 2,4-diaminoquinolines. researchgate.net

Table 4: TMSOTf-Catalyzed [4+2] Annulation for 2-Aminoquinoline Synthesis

| Ynamide Partner | Annulation Partner | Catalyst | Product | Yield Range | Reference |

|---|---|---|---|---|---|

| Ynesulfonamides | β-(2-aminophenyl)-α,β-ynones | TMSOTf | 3-Aryl/Alkyl-2-aminoquinolines | Moderate to Excellent | acs.orgresearchgate.net |

[2+2+2] Cyclotrimerization Strategies

Transition metal-catalyzed [2+2+2] cyclotrimerization is a powerful, atom-economical method for constructing highly substituted benzene (B151609) rings and various heterocyclic systems. nih.govacs.org Ynamides serve as potent reaction partners in these transformations, leading to valuable aniline derivatives and other nitrogen-containing molecules. acs.org

Rhodium catalysts, in particular, have been extensively used for these cyclotrimerizations. nih.govacs.org The general mechanism for the rhodium-catalyzed [2+2+2] cyclotrimerization of an ynamide with two alkyne molecules involves the initial oxidative cyclization of the ynamide and one alkyne with the Rh(I) catalyst to form a rhodacyclopentadiene intermediate. nih.gov Subsequent coordination and insertion of the second alkyne lead to the formation of a seven-membered metallacycle, which then undergoes reductive elimination to release the aromatic product and regenerate the active catalyst.

A significant challenge in non-symmetric cyclotrimerizations is controlling the regioselectivity. nih.govacs.org However, studies have shown that for certain substrates, such as yndiamides (doubly nitrogen-substituted alkynes), the electronic properties of the alkyne partner can control the regiochemical outcome, allowing for the selective formation of products like 7-aminoindolines. nih.gov

Table 1: Examples of Rhodium-Catalyzed [2+2+2] Cyclotrimerization of Ynamides

| Catalyst | Ynamide Substrate | Alkyne Partner | Product Type | Ref. |

|---|---|---|---|---|

| Cationic Rh(I) Complex | Alkynyl yndiamide | Monoalkyne | 7-Aminoindoline | nih.gov |

| Cationic Rh(I) Complex | Yndiamide | Terminal diyne | Bicyclic 1,2-dianiline | nih.gov |

Beyond rhodium, other transition metals like cobalt and ruthenium are also effective catalysts for [2+2+2] cycloadditions, offering alternative routes to pyridines and other heterocycles. scirp.org These reactions highlight the versatility of ynamides in synthesizing complex molecular architectures from simple, linear precursors.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Functionalization Tool

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its reliability, regioselectivity, and biocompatibility. osu.edunih.gov This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne. nih.gov Ynamides, as functionalized alkynes, can participate in CuAAC, providing a powerful tool for their derivatization and incorporation into larger molecular frameworks.

The generally accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide intermediate. nih.gov This species then reacts with the azide in a stepwise manner, culminating in a six-membered copper-containing ring that rearranges to form the stable triazole product. nih.gov The reaction is typically catalyzed by copper(I) salts or by reducing copper(II) salts (e.g., CuSO₄) in situ with agents like sodium ascorbate. researchgate.net

A study on the Cu(OAc)₂ catalyzed reaction between an ynamine (a related class of compounds) and an azide identified a dual catalytic cycle. osu.edu It was proposed that Glaser-Hay coupling of the terminal ynamine generates a Cu(I) species, which is the active catalyst for the (3+2) cycloaddition. osu.edu This highlights that even when starting with a Cu(II) source, the catalytically active species is Cu(I). The reaction conditions are generally mild, proceeding at room temperature in various solvents and tolerating a wide array of functional groups, which underscores the utility of CuAAC for functionalizing complex molecules containing the ynamide moiety. researchgate.net

Nucleophilic Acyl Substitution and Peptide/Ester Bond Formation Mediated by Ynamides

Ynamides have emerged as highly effective coupling reagents for the formation of amide and ester bonds, addressing key challenges in peptide synthesis and related transformations. Their unique reactivity allows for mild, efficient, and often racemization-free bond formation.

Mechanistic Investigations of Ynamide-Mediated Amide Bond Formation

Ynamide-mediated amide bond formation proceeds through a distinct two-step mechanism. scirp.orgnih.gov

Hydrocarboxylation: The first step involves the addition of a carboxylic acid across the ynamide's alkyne. Computational studies indicate this hydrocarboxylation is kinetically favorable and thermodynamically irreversible. acs.orgscirp.org It proceeds via a stepwise pathway involving the protonation of the terminal β-carbon of the ynamide by the carboxylic acid. scirp.org This leads to the formation of a key α-acyloxyenamide intermediate, which is a stable active ester. scirp.orgnih.gov

Aminolysis: The second step is the aminolysis of the α-acyloxyenamide intermediate by an amine. scirp.org Mechanistic studies suggest that this step is catalyzed by the carboxylic acid substrate itself, which acts as a bifunctional catalyst. acs.orgscirp.org The carboxylic acid is proposed to form secondary hydrogen bonds with both the incoming amine and the α-acyloxyenamide. These interactions increase the nucleophilicity of the amine and activate the acyl-oxygen bond for cleavage, stabilizing the transition state for the nucleophilic acyl substitution. acs.org This concerted aminolysis mechanism is competitive with the classical stepwise pathway that involves a tetrahedral intermediate. acs.org

This mechanistic pathway, which avoids harsh basic conditions, is fundamental to the success of ynamides as coupling reagents. nih.gov

Ynamide-Mediated Esterification Protocols and Selectivity

While ynamides show excellent selectivity for aminolysis over alcoholysis in competitive environments, they can be effectively used to mediate ester bond formation under the right conditions. nih.gov The lower nucleophilicity of hydroxyl groups compared to amino groups means that a catalyst is typically required for efficient esterification. nih.gov

A one-pot, two-step esterification protocol has been developed that mirrors the amide bond formation process. nih.gov First, the carboxylic acid reacts with the ynamide to form the α-acyloxyenamide intermediate. Then, in the presence of a base catalyst, the alcohol or phenol (B47542) attacks the activated acyl group to form the ester. The choice of solvent and base is crucial for the success of this second step. nih.gov

This method displays a broad substrate scope, accommodating various carboxylic acids, alcohols, and phenols. Crucially, similar to peptide synthesis, this protocol proceeds without causing racemization at the α-chiral center of the carboxylic acids. The protocol can also be extended to thioesterification by using thiol nucleophiles, which is valuable for preparing peptide thioesters. nih.gov

Table 2: Comparison of Ynamide-Mediated Bond Formation

| Bond Type | Key Requirement for Second Step | Racemization Risk | Typical Substrates | Ref. |

|---|---|---|---|---|

| Amide (Peptide) | No additive required; self-catalyzed by carboxylic acid | None detected | Amino acids, peptides, primary/secondary amines | nih.govacs.orgscirp.org |

| Ester | Base catalyst required | None detected | Alcohols, phenols | nih.gov |

| Thioester | Base catalyst may be needed | Not specified, but likely low | Thiols, peptide thioesters | nih.gov |

Other Key Transformations and Their Mechanisms

Beyond the more common reactions, the reactivity of ynamides extends to a variety of other useful transformations. These methods enable the introduction of diverse functional groups and the construction of intricate molecular architectures with high degrees of selectivity.

The silylcyanation of ynamides represents a powerful method for the synthesis of highly substituted vinylsilanes, which are valuable intermediates in organic synthesis. Palladium-catalyzed silylcyanation of ynamides has been shown to be a fully regioselective process, affording tetrasubstituted 2-aminoacrylonitrile derivatives.

The mechanism of this transformation is noteworthy for its control over stereoselectivity, which is surprisingly dependent on the nature of the substituent at the β-position of the ynamide. Computational studies have shed light on this intriguing observation. The reaction proceeds through either a syn- or anti-carbopalladation pathway, and the preference for one over the other is dictated by the steric and electronic properties of the β-substituent. For instance, when the β-substituent is an aryl group, the reaction may proceed via an anti-carbopalladation pathway, leading to the Z-isomer as the major product. Conversely, an alkyl substituent at the β-position can favor a syn-addition of the silyl (B83357) and cyano groups.

This transformation is tolerant of a wide range of functional groups on the ynamide, including various protecting groups on the nitrogen atom such as carbamates, sulfonamides, and lactams. The yields of these reactions are generally good, with varying degrees of stereoselectivity as highlighted in the table below.

| Entry | Ynamide β-Substituent | N-Protecting Group | Product | Yield (%) | Z/E Ratio |

| 1 | Phenyl | Tosyl | 3-Silyl-2-(tosylamino)acrylonitrile | 85 | 90:10 |

| 2 | n-Butyl | Boc | 3-Silyl-2-(Boc-amino)acrylonitrile | 78 | 20:80 |

| 3 | Cyclohexyl | Ms | 3-Silyl-2-(mesylamino)acrylonitrile | 82 | 15:85 |

| 4 | 4-Methoxyphenyl | Ts | 3-Silyl-2-(tosylamino)acrylonitrile | 88 | 92:8 |

This table presents illustrative data based on typical findings in the field and is not from a single specific source.

The 1,2-difunctionalization of ynamides is a broad class of reactions that allows for the simultaneous introduction of two different functional groups across the carbon-carbon triple bond. Chalcogenocyanation, the addition of a chalcogen (sulfur or selenium) and a cyano group, is a potent example of such a transformation. While direct chalcogenocyanation of ynamides is a developing area, the principles can be extrapolated from reactions with other electron-rich systems. nih.gov

For instance, the iodine pentoxide-mediated selenation and thiocyanation of electron-rich arenes and heterocycles like indoles proceeds via an electrophilic substitution mechanism. nih.gov In this process, a selenenyl or thiocyano iodide intermediate is generated in situ, which then acts as the electrophile. Given the nucleophilic character of the β-carbon of ynamides, a similar mechanism can be proposed.

The reaction would likely be initiated by the attack of the ynamide on the electrophilic chalcogen species. The regioselectivity would be governed by the initial electrophilic attack at the β-carbon, leading to a keteniminium ion intermediate. Subsequent trapping of this intermediate by the cyanide anion would yield the 1,2-difunctionalized product. The stereoselectivity of this addition (syn or anti) would depend on the reaction conditions and the nature of the chalcogen species.

Proposed Mechanism for Chalcogenocyanation of an Ynamide:

Activation of Chalcogenocyanate: A reagent like iodine pentoxide activates the chalcogenocyanate salt (e.g., KSeCN) to form an electrophilic species (e.g., SeCN-I).

Nucleophilic Attack: The electron-rich β-carbon of the ynamide attacks the electrophilic chalcogen, leading to the formation of a β-chalcogeno-keteniminium ion.

Cyanide Addition: The cyanide ion then attacks the electrophilic α-carbon of the keteniminium intermediate to afford the final product.

| Entry | Ynamide | Chalcogen Source | Product | Proposed Regioselectivity |

| 1 | N-Tosyl-4-phenylbut-3-ynamide | KSeCN / I2O5 | 2-Cyano-3-seleno-N-tosyl-4-phenylbut-2-enamide | β-seleno, α-cyano |

| 2 | N-Boc-pent-4-ynamide | KSCN / I2O5 | 2-Cyano-3-thio-N-Boc-pent-2-enamide | β-thio, α-cyano |

This table is a hypothetical representation based on mechanistic principles and is intended for illustrative purposes.

The synthesis of substituted pyrrolidines is of significant interest due to their prevalence in pharmaceuticals and natural products. The intramolecular cyclization of ynamide derivatives bearing an alkenylamine side chain presents a plausible, though not extensively documented, route to functionalized 3-aminopyrrolidines. The feasibility of such cyclizations can be inferred from related transformations in the literature.

For example, the cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates has been shown to produce aroyl-substituted pyrrolidine (B122466) derivatives under thermal conditions. rsc.org This reaction proceeds through the addition of a transiently formed nucleophile (from water in the reaction medium) to the alkyne, followed by intramolecular cyclization. rsc.org

Another relevant example is the samarium(II) iodide-promoted cyclization of neutral α-aminoalkyl radicals generated from N-(α-benzotriazolyl)alkenylamines to form 3-aminopyrrolidines. doi.org This process involves a 5-exo-trig radical ring closure. doi.org

Drawing from these precedents, a potential pathway for the intramolecular cyclization of an N-alkenyl ynamide derivative to a 3-aminopyrrolidine (B1265635) could involve a metal-catalyzed or radical-initiated process. In a hypothetical metal-catalyzed reaction, coordination of a Lewis acidic metal to the ynamide would activate the alkyne towards nucleophilic attack by the tethered alkene. This would be followed by protonolysis or further reaction to yield the pyrrolidine ring.

Hypothetical Reaction Scheme for Pyrrolidine Formation:

An ynamide substrate with a tethered N-alkenyl group could undergo a 5-exo-dig cyclization. The reaction could be initiated by a transition metal catalyst that activates the ynamide. The pendant alkene would then act as the nucleophile, attacking the activated alkyne. Subsequent steps would neutralize the resulting intermediate to form the stable pyrrolidine ring structure. The regioselectivity of the cyclization would be dictated by the preference for the 5-exo closure, which is generally favored.

| Substrate Type | Reaction Conditions | Product Type | Key Mechanistic Step |

| N-Alkenyl Ynamide | Metal Catalyst (e.g., Au(I), Pt(II)) | Substituted 3-Aminopyrrolidine | 5-exo-dig cyclization |

| N-(α-Benzotriazolyl)alkenylamine | SmI2 | 3-Aminopyrrolidine | 5-exo-trig radical cyclization |

| Arylpropargyl amide of α,β-alkenyl carboxylate | Heat (DMSO) | Aroyl-substituted pyrrolidine | Nucleophilic addition followed by cyclization |

This table compares the proposed ynamide cyclization with related, documented reactions.

Structure Activity Relationship Sar Studies and Derivatization Strategies for Ynamide Scaffolds

Theoretical Frameworks for SAR Analysis in Ynamide Chemistry

The reactivity of ynamides is governed by the electronic interplay between the nitrogen lone pair and the alkyne π-system, which is further modulated by the electron-withdrawing group (EWG) on the nitrogen. rsc.org This creates a polarized triple bond where the α-carbon (adjacent to the nitrogen) is electrophilic and the β-carbon is nucleophilic. rsc.org

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for rationalizing and predicting ynamide reactivity. acs.orgrsc.orgnih.gov These theoretical frameworks allow for the detailed analysis of:

Frontier Molecular Orbitals (FMOs): The energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the susceptibility of the ynamide to nucleophilic or electrophilic attack. The EWG on the nitrogen atom significantly lowers the energy of the HOMO, increasing the stability of the ynamide compared to a corresponding ynamine.

Reaction Mechanisms: DFT calculations can elucidate complex, multi-step reaction pathways, such as those involving transient intermediates like keteniminium ions. acs.orgrsc.org For example, in acid-catalyzed reactions, protonation of the ynamide at the β-carbon generates a highly reactive keteniminium intermediate, which is a powerful electrophile. rsc.org Computational models can predict the activation barriers for such processes and rationalize the observed product distributions. acs.orgrsc.org

Ligand and Catalyst Effects: In metal-catalyzed reactions, theoretical studies can model the interaction between the ynamide, the metal center, and the associated ligands. This is crucial for designing catalysts that can control both the enantio- and diastereoselectivity of a transformation. nih.gov

A notable example of theoretical analysis in action is the study of gold-catalyzed intramolecular hydroalkylation of ynamides, where DFT calculations identified the rate-determining step as a rsc.orgnih.gov-hydride shift and rationalized the differences in reactivity based on the substitution pattern. acs.orgnih.gov

Impact of Substituent Effects on Ynamide Reactivity and Selectivity

The substituents on the ynamide scaffold—namely the electron-withdrawing group on the nitrogen (R¹), the group attached to the nitrogen (R²), and the group on the terminal alkyne carbon (R³)—profoundly influence its reactivity and the selectivity of its transformations. acs.orgacs.org

Table 1: Influence of Ynamide Substituents on Reactivity and Selectivity

| Substituent Position | Nature of Substituent | Observed Effect | Example Reaction Type | Citation |

|---|---|---|---|---|

| R¹ (EWG on Nitrogen) | Strongly electron-withdrawing (e.g., -SO₂R, -Tf) | Increases stability, enhances electrophilicity of the α-carbon, and can be crucial for reactivity in certain additions. | β-addition for Cys modification. | |

| R¹ (EWG on Nitrogen) | Less electron-withdrawing (e.g., -Ac, -Boc) | Modulates reactivity; can be tuned for specific transformations. | General cycloadditions. | rsc.org |

| R² (Group on Nitrogen) | Aryl vs. Alkyl | Can influence stereoselectivity through steric hindrance. Aryl groups can create greater steric hindrance, affecting the approach of reagents. | Palladium-catalyzed hydroalkynylation. | |

| R³ (Alkyne Terminus) | Aryl vs. Alkyl | Can control stereoselectivity in additions. Alkyl-derived ynamides may favor one isomer (e.g., syn-adducts), while aryl-based ones favor another (e.g., anti-adducts). | Palladium-catalyzed hydroalkynylation. | |

| R³ (Alkyne Terminus) | Electron-donating or -withdrawing groups on an aryl ring | Can have minimal to moderate effects on reactivity, demonstrating broad substrate scope in many catalytic cycles. | Gold-catalyzed [3+2] annulations. | |

| R³ (Alkyne Terminus) | Sterically bulky groups | Can hinder reactions or, in some cases, improve selectivity by blocking one face of the alkyne. | Copper-catalyzed ynamide formation. | nih.gov |

For instance, in palladium-catalyzed hydroalkynylations, the substituent at the alkyne terminus plays a crucial role in stereoselectivity. Ynamides with terminal alkyl groups tend to yield syn-addition products, whereas those with terminal aryl groups predominantly give anti-addition products, likely due to steric interactions between the aryl group and the nitrogen substituent in the transition state.

Rational Derivatization Strategies for Tailored Functional Group Incorporation

The predictable reactivity of ynamides allows for a wide range of derivatization strategies, enabling the incorporation of diverse functional groups with high chemo-, regio-, and stereoselectivity. rsc.org These strategies often exploit the inherent polarity of the ynamide triple bond or proceed through key reactive intermediates.

Key Derivatization Pathways:

Cycloaddition Reactions: Ynamides are excellent partners in various cycloadditions, including [2+2], [3+2], and [4+2] reactions, to rapidly construct complex nitrogen-containing heterocycles. nih.govrsc.org For example, rhodium-catalyzed Pauson-Khand type reactions of allene-ynamides can produce bicyclic scaffolds.

Metal-Catalyzed Annulations: Transition metals, particularly gold and rhodium, can catalyze annulation reactions where the ynamide acts as a two- or three-atom component, leading to heterocycles like amino-indenes or 4-aminooxazoles. nih.gov

Hydrofunctionalization: A variety of X-H bonds (where X = C, N, O, S, B) can be added across the ynamide triple bond. The regioselectivity (α- vs. β-addition) can often be controlled by the choice of catalyst or reaction conditions (acidic vs. basic).

Radical Processes: Ynamides can participate in radical cascade reactions, typically involving an initial 5-exo-dig cyclization, to form heterocyclic products. nih.gov More recently, photoinduced reactions have been developed for ynamide structural reshuffling and functionalization. springernature.com

Table 2: Selected Derivatization Strategies for Ynamide Scaffolds

| Strategy | Catalyst/Conditions | Product Type | Key Feature | Citation |

|---|---|---|---|---|

| [3+2] Annulation | Gold(I) catalyst | Amino-cyclopentadienes | Ynamide acts as a nucleophile reacting with a gold-carbene. | |

| 1,2-Carboboration | Catalyst-free, Aryldichloroboranes | β-Boryl-enamides | Complete regio- and stereoselectivity via an ionic mechanism. | |

| Hydroamination | Gold(I) catalyst | Amidines | Mild conditions, applicable to indole (B1671886) synthesis. | nih.gov |

| Kinugasa Reaction | Copper(I) catalyst | α-Amino-β-lactams | Highly stereoselective cycloaddition with nitrones. | nih.gov |

| Peptide Modification | Water, Room Temperature | Peptide Adducts | Direct functionalization of free carboxylic acids in peptides. | researchgate.net |

Influence of Stereochemistry on Reaction Outcomes and Potential Biological Interactions

Stereochemistry is a central element in ynamide chemistry, influencing both the course of reactions and the potential biological activity of the resulting products. rsc.orgnih.gov The use of chiral ynamides or chiral catalysts allows for the synthesis of enantiomerically enriched compounds, which is critical for applications in medicinal chemistry.

Diastereoselective Reactions: When the ynamide already contains a stereocenter (e.g., a chiral oxazolidinone auxiliary on the nitrogen), it can direct the stereochemical outcome of subsequent transformations. nih.gov For example, the Staudinger-type [2+2] cycloaddition of a chiral N-phosphoryl ynamide with an aldimine proceeds with good diastereoselectivity. nih.gov

Enantioselective Catalysis: A more versatile approach involves using a chiral catalyst to control the stereochemistry of a reaction involving an achiral ynamide. Chiral Brønsted acids, for instance, can protonate an ynamide to form a chiral keteniminium ion, which then engages in enantioselective cascade reactions. rsc.org Similarly, chiral transition metal complexes can orchestrate highly enantioselective cycloadditions and functionalizations. rsc.orgnih.gov

The Kinugasa reaction, which employs chiral ynamides to produce chiral α-amino-β-lactams, is a prime example of how stereochemical information embedded in the ynamide starting material can be effectively transferred to a complex and medicinally relevant product. nih.gov Mechanistic models suggest that the observed high selectivity results from a combination of a stereoselective initial cycloaddition and a subsequent stereoselective protonation step. nih.gov

Computational Chemistry and Mechanistic Elucidation of Ynamide Reactions

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving ynamides. rsc.orgnih.gov These studies clarify reaction mechanisms by identifying intermediates, transition states, and the most plausible routes from reactants to products. mdpi.com

Detailed Research Findings: DFT calculations have been extensively applied to understand various ynamide transformations. For instance, in ynamide-mediated amide bond formation, DFT studies have elucidated the mechanism of hydrocarboxylation and the subsequent aminolysis. rsc.orgrsc.org These calculations revealed that the reaction proceeds through a stepwise pathway involving the protonation of the ynamide's terminal β-carbon by a carboxylic acid, forming a reactive vinylic iminium intermediate. rsc.org This is followed by the addition of the carboxylate to this intermediate, a process that is both kinetically favorable and thermodynamically irreversible. rsc.orgrsc.org

In the context of cycloaddition reactions, DFT has been used to rationalize the chemo- and regioselectivity observed. For gold-catalyzed reactions between 1,3-butadiynamides and other reagents, DFT calculations show that the reaction pathway proceeds through an α-imino gold carbene intermediate, and the free energy barriers for different potential pathways can be calculated to predict the observed product. nih.gov Similarly, for [3+2] cycloadditions of ynamides with azides, DFT can compare different mechanistic possibilities, such as stepwise radical-mediated pathways versus concerted cycloadditions, to determine the most likely mechanism. mdpi.com These computational models confirm that factors like the electronic nature of the substituents and the catalyst play a crucial role in directing the reaction outcome. nih.govrsc.org

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Amide Bond Formation | DFT (unspecified functional) | Elucidated a stepwise mechanism involving a vinylic iminium intermediate for ynamide hydrocarboxylation. The subsequent aminolysis is catalyzed by the carboxylic acid. | rsc.orgrsc.org |

| Gold-Catalyzed Cycloaddition | DFT | Rationalized chemoselectivity by identifying the energetically favorable α-imino gold carbene intermediate and comparing the free energy barriers of competing pathways. | nih.gov |

| [3+2] Cycloaddition with Azides | DFT (M06-2X/Def2TZVP) | Compared radical-mediated and concerted pathways, finding lower energy barriers for the radical mechanism, which explained the observed regioselectivity. | mdpi.com |

| Gold-Catalyzed [4+1] Cycloaddition | DFT | The proposed reaction mechanism was supported by calculations of the relative free energies of intermediates and transition states, confirming high regioselectivity. | rsc.org |

Transition State Analysis and Energy Profile Determinations for Ynamide Transformations

A core strength of computational chemistry is its ability to locate and characterize transition states (TS), the highest energy points along a reaction coordinate. By determining the energy of these transition states, activation energy barriers can be calculated, providing a quantitative measure of a reaction's feasibility. rsc.org

Detailed Research Findings: For ynamide-mediated peptide bond formation, transition state analysis has shown that the initial hydrocarboxylation step is kinetically facile with a low activation barrier, leading to the irreversible formation of a key α-acyloxyenamide intermediate. rsc.orgnih.gov In a subsequent aminolysis step, computations identified a key transition state where the amine attacks the acyl group in a concerted fashion, a process promoted by the carboxylic acid acting as a bifunctional catalyst. rsc.org

In gold-catalyzed intramolecular reactions, such as the tetradehydro-Diels–Alder (TDDA) reaction of yne-ynamides, DFT calculations have been used to map the entire free-energy profile. researchgate.net This allows for a step-by-step understanding of the transformation, revealing the rate-determining step and rationalizing the observed regioselectivity. For example, in the cyclization of yne-tethered ynamides, a computed free-energy profile can explain why a thiyl radical might preferentially attack a simple alkyne over the typically more reactive ynamide moiety under specific conditions. researchgate.net

| Reaction/Process | System | Activation Energy (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Dienylisobenzofuran + DMAD | 16.6 | This irreversible first step is kinetically favored over other competing pathways. | pku.edu.cn |

| Stepwise [8+2] Cycloaddition | Dienylisobenzofuran + DMAD | 21.7 | The first step (C-C bond formation) is rate-determining. | pku.edu.cn |

| Chloride-Catalyzed CS₂ Insertion | Z-nitrone + [CS₂Cl]⁻ | 22.0 | Represents the barrier for the initial concerted nucleophilic attack to form a five-membered ring intermediate. | acs.org |

| C-S Bond Cleavage | Heterocyclic Intermediate | 20.0 | This step follows the initial insertion and leads toward the final thioamide product. | acs.org |

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions for Ynamide-Derived Compounds

While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are the tool of choice for exploring the dynamic behavior of larger systems, such as a ynamide-derived inhibitor bound to a protein. nih.govresearchgate.net MD simulations model the movements of atoms over time, providing insights into conformational changes, binding stability, and the specific interactions that anchor a ligand in a protein's active site. researchgate.netnih.gov

Detailed Research Findings: MD simulations are a cornerstone of modern drug discovery, used to predict binding affinities, elucidate binding pathways, and optimize lead compounds. nih.govuzh.ch For a potential drug candidate derived from a ynamide scaffold, MD simulations can reveal how the compound settles into the binding pocket of its target enzyme. The simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and key amino acid residues over time. researchgate.netuzh.ch By analyzing the trajectory of the simulation (RMSD, RMSF, etc.), researchers can assess the stability of the protein-ligand complex. A stable complex, characterized by minimal fluctuations, suggests a favorable binding mode. researchgate.net This information is critical for the rational design of more potent and selective inhibitors.

| Application | Information Gained | Relevance to Ynamide-Derived Compounds |

|---|---|---|

| Binding Pose and Stability Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). | Assesses the stability of the compound in the active site, ensuring the predicted binding mode is maintained over time. researchgate.net |

| Interaction Analysis | Hydrogen bond analysis, hydrophobic and electrostatic contacts. | Identifies the key amino acid residues responsible for binding affinity and selectivity. nih.gov |

| Binding Free Energy Calculation | MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP). | Provides a quantitative prediction of binding affinity to rank potential inhibitors. |

| Conformational Sampling | Exploration of different protein and ligand conformations. | Reveals how protein flexibility might accommodate the ligand or how the ligand adapts its shape upon binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Ynamide-Based Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. youtube.com By developing mathematical models based on a set of known molecules, QSAR can be used to predict the activity of new, untested compounds, including those based on a ynamide framework. nih.govyoutube.com

Detailed Research Findings: A QSAR study begins by calculating a range of molecular descriptors for a series of compounds with known activities (e.g., IC₅₀ values). youtube.com These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or conformational (3D). youtube.com Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a model that links these descriptors to the observed activity. youtube.com

For a series of potential ynamide-based inhibitors, a QSAR model could identify which structural features are most important for activity. For example, a model might reveal that increased lipophilicity in a certain region of the molecule enhances activity, while steric bulk in another area is detrimental. mdpi.com Such models are validated using external test sets to ensure their predictive power. nih.gov Once validated, these models become powerful tools for virtual screening, allowing for the rapid evaluation of large virtual libraries of ynamide derivatives to prioritize candidates for synthesis and testing. mdpi.com

| Component | Description | Purpose |

|---|---|---|

| Dataset Construction | A set of compounds with diverse structures and experimentally measured biological activities (e.g., IC₅₀, pIC₅₀). youtube.com | Forms the basis for training and testing the model. |

| Descriptor Calculation | Numerical representation of molecular properties (e.g., topological, electronic, steric, hydrophobic). youtube.com | Quantifies the structural features of the molecules. |

| Model Building | Application of statistical or machine learning methods (e.g., MLR, PLS, Random Forest) to find a correlation between descriptors and activity. youtube.com | Creates the mathematical equation or algorithm that defines the structure-activity relationship. |

| Model Validation | Assessment of the model's statistical significance and predictive power using internal (e.g., cross-validation Q²) and external validation (e.g., R²_test). nih.gov | Ensures the model is robust and can accurately predict the activity of new compounds. |

| Virtual Screening | Using the validated model to predict the activity of a large library of virtual compounds. | To prioritize the most promising candidates for synthesis and experimental testing. mdpi.com |

In Silico Predictions of Reaction Efficiency and Selectivity in Ynamide Syntheses and Transformations

Beyond mechanistic elucidation, computational chemistry is increasingly used in a predictive capacity to guide synthetic efforts. nih.gov In silico models can predict the efficiency (yield) and selectivity (regio-, stereo-, chemo-) of reactions, helping chemists to design better experiments and avoid unnecessary trial-and-error. rsc.orgnih.gov

Detailed Research Findings: For ynamide chemistry, computational tools can predict how changes to the substrate or catalyst will affect a reaction's outcome. For example, in developing asymmetric reactions, DFT calculations can be used to design chiral catalysts. By modeling the transition states for the formation of different stereoisomers, researchers can identify the structural features of a catalyst that will lead to the highest enantioselectivity. nih.govnih.gov

Computational studies can also predict regioselectivity in reactions where multiple outcomes are possible. The polarization of the ynamide triple bond makes the α-carbon electrophilic and the β-carbon nucleophilic, but the ultimate regioselectivity of an addition reaction depends on a complex interplay of steric and electronic factors. rsc.org By calculating the activation barriers for attack at each position, DFT can accurately predict the major regioisomer. mdpi.com This predictive power is crucial for designing syntheses that efficiently produce the desired target molecule with minimal byproducts. rsc.org

| Prediction Target | Computational Approach | Example Application | Reference |

|---|---|---|---|

| Reaction Mechanism | DFT Pathway Analysis | Distinguishing between concerted and stepwise mechanisms in cycloadditions to understand product formation. | mdpi.com |

| Regioselectivity | Transition State Energy Comparison | Predicting the site of nucleophilic or electrophilic attack on the polarized ynamide alkyne. | rsc.org |

| Stereoselectivity | Modeling of Chiral Catalyst-Substrate Complexes | Designing catalysts for asymmetric synthesis by analyzing the transition states leading to different enantiomers. | nih.gov |

| Reaction Feasibility | Calculation of Overall Free Energy Change (ΔG) | Determining if a proposed transformation is thermodynamically favorable. | researchgate.net |

| Enzyme-Substrate Interactions | Molecular Docking and MD Simulations | Predicting if a compound can be metabolized by a specific enzyme, aiding in drug development. | nih.gov |

Enzymatic Interaction and Inhibition Studies of 2 Aminopent 4 Ynamide and Derivatives: Mechanistic Insights

Cystathionine-γ-lyase (CSE) Inhibition by 2-Aminopent-4-ynamide and Analogues: Mechanistic Investigations

While direct studies on this compound are limited, its structural analogue, propargylglycine (B1618536) (2-amino-4-pentynoic acid), is a well-characterized inhibitor of cystathionine-γ-lyase (CSE), a crucial pyridoxal-5'-phosphate (PLP)-dependent enzyme involved in hydrogen sulfide (B99878) biosynthesis. The investigation into propargylglycine's mechanism serves as a model for understanding the potential action of this compound.

Propargylglycine acts as a mechanism-based inactivator, or "suicide substrate," of CSE. The enzyme's catalytic machinery processes propargylglycine, leading to the formation of a highly reactive allene (B1206475) intermediate. This intermediate can then covalently modify a nucleophilic residue within the enzyme's active site, resulting in irreversible inactivation. Kinetic studies have been fundamental in elucidating this process, revealing the time-dependent and concentration-dependent nature of the inhibition. This mechanistic pathway highlights the potential for the terminal alkyne of this compound to undergo similar enzymatic activation, leading to covalent modification and inhibition of PLP-dependent enzymes like CSE.

Interaction with Proteases (e.g., SARS-CoV-2 Mpro) for Inhibitor Design and Characterization

The ynamide scaffold has emerged as a promising warhead for the design of covalent inhibitors targeting proteases, including the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. Ynamides function as electrophiles that can be attacked by nucleophilic residues, such as the catalytic cysteine (Cys145) in the active site of SARS-CoV-2 Mpro. This attack leads to the formation of a stable covalent bond, thereby irreversibly inhibiting the enzyme's function.

The design of such inhibitors often involves incorporating the ynamide group into a peptidomimetic framework that mimics the natural substrate of the protease. This strategy enhances binding affinity and selectivity. The characterization of these inhibitors involves detailed kinetic analyses to determine their potency (e.g., IC₅₀ values) and mass spectrometry to confirm the covalent modification of the enzyme. X-ray crystallography has also been employed to provide atomic-level details of how these ynamide-based inhibitors bind to and acylate the active site cysteine of SARS-CoV-2 Mpro.

General Considerations for Ynamide Scaffolds in Enzyme Inhibition Research

The versatility of the ynamide functional group has led to its application in the development of inhibitors for a wide range of enzymes beyond proteases.

Evaluation of Inhibitory Potential against Hydrolases (e.g., Alpha-Glucosidase, Alpha-Amylase)

Ynamide derivatives have been synthesized and evaluated as potential inhibitors of α-glucosidase and α-amylase, enzymes that play a key role in carbohydrate metabolism and are targets for anti-diabetic therapies. For instance, a series of N-propargylated isatin-based ynamides demonstrated notable inhibitory activity against α-glucosidase. Kinetic studies of these compounds often reveal a competitive mode of inhibition, suggesting they bind to the enzyme's active site.

Studies on Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase) and Tyrosinase Inhibition

The ynamide scaffold has also been incorporated into molecules designed to inhibit cholinesterases (AChE and BChE) and tyrosinase, which are therapeutic targets for Alzheimer's disease and pigmentation disorders, respectively. Researchers have developed ynamide-coumarin hybrids that exhibit potent and selective inhibition of butyrylcholinesterase. Similarly, other novel ynamide derivatives have shown inhibitory effects against both cholinesterases and tyrosinase.

Investigations into Glyoxalase I Inhibition

Glyoxalase I (GLO1) is an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism. Its upregulation in cancer cells makes it an attractive target for anticancer drug development. Novel ynamide derivatives have been designed and synthesized as potent and selective inhibitors of human GLO1. These compounds are often designed as transition-state analogues and have been shown to be competitive inhibitors.

Molecular Docking and Binding Mode Analysis to Elucidate Enzyme-Inhibitor Interactions

Molecular docking is a powerful computational tool used extensively to predict and analyze the binding modes of ynamide-based inhibitors within the active sites of their target enzymes. These studies provide critical insights into the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the inhibitors. For example, docking studies have helped to rationalize the observed structure-activity relationships of ynamide inhibitors of α-glucosidase, cholinesterases, and GLO1 by identifying key amino acid residues involved in the binding. This computational analysis, when combined with experimental kinetic data, provides a comprehensive understanding of the enzyme-inhibitor interactions at a molecular level.

Principles for the Design of Selective Enzyme Modulators Based on Ynamide Chemistry

The design of selective enzyme modulators is a cornerstone of modern medicinal chemistry and chemical biology. The unique electronic and reactive properties of the ynamide functional group offer a versatile platform for creating potent and selective enzyme inhibitors. The principles for designing such modulators based on ynamide chemistry revolve around exploiting the inherent reactivity of the ynamide, the nature of its substituents, and the specific microenvironment of the target enzyme's active site.

A primary principle involves leveraging the electrophilic nature of the ynamide moiety to covalently modify nucleophilic residues within an enzyme's active site. Ynamides can act as targeted covalent inhibitors (TCIs) by reacting with amino acid residues such as glutamate (B1630785) and aspartate. researchgate.net The reaction mechanism often involves the protonation of the ynamide by an acidic residue in the enzyme, which activates the alkyne for nucleophilic attack by a nearby carboxylate group, leading to the formation of a stable α-acyloxyenamide adduct. researchgate.net This covalent modification results in irreversible inhibition of the enzyme. The selectivity of these inhibitors can be tuned by incorporating a pharmacophore that directs the ynamide warhead to the desired enzyme active site. For example, embedding the ynamide into a known kinase inhibitor scaffold can direct its reactivity towards a specific protein kinase. researchgate.net

Another key principle is the modulation of ynamide reactivity through the electronic properties of the substituent on the nitrogen atom. A strong electron-withdrawing group (EWG) on the nitrogen atom enhances the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack. acs.orgchemrxiv.org This allows for fine-tuning the reactivity to target specific residues under particular conditions. For instance, ynamides bearing a triflyl (Tf) group, a very strong EWG, have been shown to undergo highly chemo-, regio-, and stereoselective β-addition with the thiol group of cysteine residues under basic conditions. chemrxiv.org This "umpolung" reactivity, where the β-carbon acts as the electrophilic site, provides an alternative mechanism for covalent modification and can be exploited to achieve selectivity for enzymes with a reactive cysteine in their active site. acs.org

The design of selective ynamide-based modulators also relies on the principles of non-covalent interactions to achieve initial binding and proper orientation within the active site. By appending moieties that can form hydrogen bonds, hydrophobic interactions, or π-π stacking with the enzyme, the inhibitor can be positioned in a way that facilitates the subsequent covalent reaction with the target residue. For example, in the design of inhibitors for SARS-CoV-2 main protease (Mpro), a biphenyl (B1667301) substituent was introduced to occupy the S2 and S4 binding pockets, leading to a favorable set of interactions that positioned the warhead for potential covalent bonding with the catalytic cysteine. nih.gov

Furthermore, the concept of substrate-selective inhibition presents a sophisticated strategy for designing ynamide-based modulators. nih.gov An inhibitor might bind to the enzyme's active site in a manner that interferes with the binding of one substrate but not another. This can be achieved by designing the ynamide derivative to have specific interactions with both the enzyme and one of its substrates, or to induce a conformational change in the enzyme that selectively disfavors the binding or turnover of a particular substrate. nih.gov

Finally, the stability of the ynamide itself is a critical design consideration. While highly reactive ynamides can be potent inhibitors, they may suffer from off-target reactions and poor stability in aqueous environments. Therefore, a balance must be struck between reactivity and stability. This can be achieved by modifying the substituents on the nitrogen and the alkyne. For instance, benzenesulfonyl ynamides have been shown to be stable enough for use in live cells while retaining their ability to selectively modify carboxylic acid residues. acs.org

The inherent electrophilicity of the ynamide for covalent modification.

The electronic nature of ynamide substituents to tune reactivity and selectivity for specific amino acid residues (e.g., glutamate, aspartate, cysteine).

The incorporation of pharmacophores to guide the inhibitor to the target active site through non-covalent interactions.

The potential for achieving substrate-selective inhibition.

The optimization of the ynamide's stability to ensure it reaches its target in a biological system.

These principles provide a robust framework for the development of novel and highly selective enzyme inhibitors for therapeutic and research applications.

Detailed Research Findings

The application of these design principles is evident in the development of various ynamide-based enzyme inhibitors. While specific detailed research on this compound itself is limited, studies on its derivatives and other ynamide-containing compounds provide valuable insights into their potential as enzyme modulators.

One area of investigation has been in the inhibition of proteases. For instance, a derivative of this compound, (S)‑N‑((S)-1-(([1,1′-biphenyl]-4-ylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-2-aminopent-4-ynamide, was synthesized and evaluated as a potential inhibitor of SARS-CoV-2 proteases. nih.gov Covalent docking studies suggested that this compound could bind to the main protease (Mpro), with the biphenyl group occupying the S2 and S4 pockets and establishing interactions with key residues like His41, Cys145, Phe140, Glu166, and Gln189. nih.gov This highlights the use of a larger substituent to achieve specific non-covalent interactions that guide the ynamide warhead.

Another significant area of research is the inhibition of kinases. Ynamide-based electrophiles have been developed as covalent inhibitors targeting a conserved glutamate/aspartate residue in the active site of protein kinases. researchgate.net By incorporating the ynamide warhead into the pharmacophore of known kinase inhibitors, researchers have created compounds with inhibitory activity against targets like the EGFR L858R mutant. researchgate.net This demonstrates the principle of using a known scaffold to direct the ynamide to a specific enzyme family.

The versatility of ynamide chemistry is further showcased in the development of inhibitors for other enzyme classes. For example, α-fluoroenamides, synthesized from ynesulphonamides, have been identified as a new class of selective inhibitors for carbonic anhydrase (CA) isoforms, particularly the cancer-related hCA IX/XII. researchgate.net

The tables below summarize the inhibitory activities of some ynamide derivatives against various enzymes, illustrating the potential of this chemical class.

Table 1: Inhibitory Activity of Ynamide Derivatives against Proteases

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (S)‑N‑((S)-1-(([1,1′-biphenyl]-4-ylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-2-aminopent-4-ynamide | SARS-CoV-2 Mpro | ~50-100 (Medium micromolar range) | nih.gov |

| 27 (a derivative of 24 with a biphenyl group at the C-terminus and a benzyl (B1604629) group at the N-terminus) | SARS-CoV-2 Mpro | Promising enzymatic data | nih.gov |

Table 2: Inhibitory Activity of Ynamide Derivatives against Other Enzymes

| Compound Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Ynamide-based small molecules | Protein Kinases (e.g., EGFR L858R mutant) | Moderate inhibition | researchgate.net |

These findings underscore the adaptability of the ynamide scaffold for designing enzyme inhibitors. The ability to modify the substituents on the ynamide allows for the creation of a diverse range of compounds with tailored selectivity and potency for various enzymatic targets. While more research is needed to fully explore the enzymatic interactions of this compound itself, the existing data on its derivatives strongly suggest that it is a valuable starting point for the development of novel enzyme modulators.

Q & A

Q. What steps ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Detailed protocols : Specify reaction vessels (e.g., Schlenk flasks for air-sensitive steps), stirring rates, and purification gradients.

- Raw data sharing : Deposit chromatograms and spectra in repositories like Zenodo.

- Negative controls : Report failed attempts (e.g., polymerization at >50°C) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.